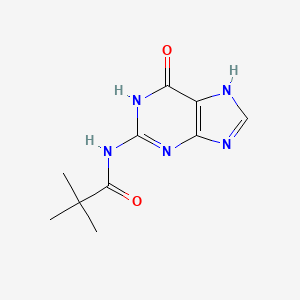

N2-Pivaloylguanine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-N-(6-oxo-1,7-dihydropurin-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c1-10(2,3)8(17)15-9-13-6-5(7(16)14-9)11-4-12-6/h4H,1-3H3,(H3,11,12,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIQXUWLRNVMLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC2=C(C(=O)N1)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N2 Pivaloylguanine and Its Derivatives

Direct Acylation Procedures for Guanine (B1146940) and Guanosine (B1672433)

The direct acylation of guanine and its nucleoside, guanosine, with pivaloyl chloride is a fundamental method for the introduction of the N2-pivaloyl protecting group. This process requires careful optimization to ensure high yields and selectivity.

Optimization of Reaction Conditions for Pivaloylation

The pivaloylation of nucleosides like thymidine (B127349) has been shown to be a rapid reaction that proceeds under mild conditions. researchgate.net The choice of solvent and amine plays a crucial role in directing the regioselectivity of the acylation. researchgate.net For instance, in the H-phosphonate method of oligonucleotide synthesis, the condensation step, which often uses pivaloyl chloride as a condensing agent, is typically performed in pyridine-acetonitrile mixtures. umich.edu The concentration of the reagents is also a key parameter to control. One established protocol utilizes a solution of 225 mM pivaloyl chloride in a 3:1 (v/v) mixture of acetonitrile (B52724) and pyridine. umich.edu The stability of the N3-pivaloyl protecting group has been evaluated under various acidic and basic conditions to determine the optimal conditions for its selective removal. researchgate.net

Optimization of these conditions is critical for maximizing the yield of the desired N2-acylated product while minimizing side reactions. For example, studies on the regioselective benzoylation of d-galactose (B84031) glycosides limited the equivalents of benzoyl chloride and controlled the temperature at -40 °C to reduce the formation of per-esterified byproducts. acs.org Similar principles apply to the pivaloylation of guanine and guanosine, where controlling stoichiometry and temperature is essential for achieving high yields of the mono-pivaloylated product.

Table 1: Optimized Reaction Conditions for Pivaloylation

| Parameter | Condition | Rationale | Source |

|---|---|---|---|

| Condensing Agent | Pivaloyl Chloride (Pv-Cl) | Effective condensing agent for H-phosphonate method. | umich.edu |

| Solvent | Acetonitrile/Pyridine (3:1 v/v) | Common solvent system for condensation reactions. | umich.edu |

| Concentration | 225 mM Pivaloyl Chloride | Optimized concentration for automated synthesis. | umich.edu |

| Temperature | -40 °C (in related acylations) | Reduces formation of multiple acylation byproducts. | acs.org |

Chemo- and Regioselectivity Considerations in N2-Pivaloylation

The concept of chemo- and regioselectivity is central to the synthesis of N2-pivaloylguanine. Guanine possesses several reactive sites, including the exocyclic N2-amino group and hydroxyl groups on the sugar moiety in guanosine. The goal of selective N2-pivaloylation is to exclusively acylate the N2-amino group.

The use of sterically hindered acyl chlorides, such as pivaloyl chloride, favors acylation at the more accessible and nucleophilic N2-amino group over the hydroxyl groups of the sugar or the less reactive ring nitrogens. google.comoup.com The steric bulk of the pivaloyl group plays a significant role in this selectivity. nih.gov Pivaloylation of unprotected thymidine can be directed with high regioselectivity towards either the sugar or the thymine (B56734) base depending on the specific amines used in the reaction. researchgate.netresearchgate.net In the context of guanosine, protecting groups on the sugar's hydroxyls are often employed to ensure that acylation occurs specifically at the N2-amino position. openaccesspub.org The inherent nucleophilicity of the exocyclic amino group of guanine also contributes to the selectivity of the reaction. google.com

Use of Sterically Hindered Acid Chlorides in Synthesis

Pivaloyl chloride (trimethylacetyl chloride) is a prime example of a sterically hindered acid chloride used in chemical synthesis. google.com Such reagents are particularly valuable in nucleotide and peptide nucleic acid (PNA) synthesis. google.comoup.com In the H-phosphonate method for oligonucleotide synthesis, sterically hindered acyl chlorides like pivaloyl chloride or adamantoyl chloride are used to activate the nucleotide component, coupling the H-phosphonate to a nucleoside's 5'-hydroxyl group. oup.com

The steric hindrance of these acyl chlorides helps to prevent unwanted side reactions. For example, it minimizes the modification of the guanine base at the O6 position. oup.com The choice of the acid chloride can influence the reaction rate and the stability of intermediates. While pivaloyl chloride is highly effective, alternatives like isobutyryl chloride and adamantane (B196018) carboxyl chloride are also used. google.com The reaction typically involves forming a mixed anhydride (B1165640) from a carbamate-protected nucleobase, which is then coupled to a backbone structure. google.com

Synthesis of this compound Nucleosides and Nucleotides

Once this compound is synthesized, it serves as a crucial building block for the creation of more complex nucleosides and nucleotides.

Glycosylation Strategies for this compound Derivatives

Glycosylation involves attaching a sugar moiety to the this compound base. A common strategy is the stereoselective glycosylation of a protected purine (B94841) with a peracylated sugar, such as a D-ribofuranose derivative. openaccesspub.org For instance, the synthesis of clofarabine (B1669196) analogues involved the glycosylation of 2,6-dichloropurine (B15474) with a protected ribofuranose, followed by regioselective deacylation. openaccesspub.org

Another approach involves the Suzuki-Miyaura cross-coupling reaction. For example, 7-deaza-7-iodo-2-N-pivaloylguanine has been used as a substrate in such reactions to synthesize fluorescent guanine analogs. researchgate.netmolaid.com This demonstrates how the this compound scaffold can be further modified and then glycosylated. The choice of glycosylation method and the specific protecting groups on both the base and the sugar are critical for controlling the stereochemistry (α or β anomer) of the resulting nucleoside. openaccesspub.org

Table 2: Glycosylation Data for a Related Purine Derivative

| Purine Base | Sugar Derivative | Coupling Conditions | Anomeric Ratio (β/α) | Source |

|---|

Phosphorylation Techniques for this compound Nucleotides

Phosphorylation is the process of adding one or more phosphate (B84403) groups to a nucleoside, typically at the 5'-hydroxyl position, to form a nucleotide. umich.edu Various phosphorylating agents are available, and the choice depends on the desired product (mono-, di-, or triphosphate) and the stability of the protecting groups on the nucleoside. umich.edunih.gov

In chemical synthesis, the nucleoside can act as a nucleophile, attacking an electrophilic phosphorus-containing reagent. umich.edu For the synthesis of oligonucleotides using the H-phosphonate approach, a protected nucleoside 3'-H-phosphonate is coupled to the 5'-hydroxyl of a support-bound nucleoside, often activated by pivaloyl chloride. umich.edu The resulting H-phosphonate diester linkages are then oxidized simultaneously at the end of the synthesis to form the natural phosphodiester bonds. umich.eduoup.com This method avoids the need for a phosphate-protecting group during the chain elongation steps. oup.com Prebiotically plausible phosphorylating agents like monoamidophosphate (MAP) and diamidophosphate (B1260613) (DAP) have also been shown to effectively phosphorylate nucleosides, offering alternative routes to nucleotide synthesis. researchgate.netnih.gov

Preparation of this compound Phosphoramidites

The incorporation of this compound into oligonucleotides via automated solid-phase synthesis necessitates its conversion into a key building block: a nucleoside phosphoramidite (B1245037). This chemical modification makes the nucleoside reactive for the coupling step in the synthesis cycle. The standard procedure involves the phosphitylation of the 3'-hydroxyl group of a suitably protected N2-pivaloyl-2'-deoxyguanosine derivative.

The primary protecting group used is the 4,4'-dimethoxytrityl (DMT) group, which is attached to the 5'-hydroxyl position of the deoxyribose sugar. This group is crucial as it prevents polymerization at the 5'-position during the phosphitylation reaction and subsequent handling. biosearchtech.com The synthesis is typically carried out by reacting the 5'-O-DMT-N2-pivaloyl-2'-deoxyguanosine with a phosphitylating agent in an anhydrous organic solvent, such as dichloromethane (B109758) or acetonitrile. oup.comnih.gov

A common phosphitylating agent is 2-cyanoethyl N,N-diisopropylaminochlorophosphine. oup.com An alternative and often more efficient method utilizes 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. nih.gov This reaction requires an activator to protonate the diisopropylamino group, converting it into a good leaving group. biotage.com While 1H-tetrazole has traditionally been used, its explosive nature has led to the development of safer, non-toxic, and less acidic activators like pyridinium (B92312) trifluoroacetate (B77799) (Py·TFA). nih.govresearchgate.net The reaction with Py·TFA as an activator is efficient, often completing in under two hours at room temperature. researchgate.net

Upon completion of the reaction, the desired this compound phosphoramidite product is typically isolated through a nonaqueous work-up followed by precipitation in a non-polar solvent like cold petroleum ether or hexane (B92381) to yield a stable white powder. oup.comnih.gov

| Reagent/Component | Function in Phosphitylation |

| 5'-O-DMT-N2-pivaloyl-2'-deoxyguanosine | The starting nucleoside with a protected 5'-OH group and the target N2-pivaloyl moiety. |

| 2-Cyanoethyl N,N-diisopropylaminochlorophosphine | A phosphitylating agent that reacts with the 3'-OH group of the nucleoside. oup.com |

| 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | An alternative, stable phosphitylating agent (bis-reagent). nih.govresearchgate.net |

| 1H-Tetrazole or Pyridinium Trifluoroacetate (Py·TFA) | An activator that catalyzes the phosphitylation reaction. biotage.comresearchgate.net |

| Anhydrous Dichloromethane or Acetonitrile | Anhydrous solvent required to prevent side reactions with water. biosearchtech.comoup.com |

| N,N-Diisopropylethylamine (DIPEA) or Pyridine | A non-nucleophilic base used to scavenge HCl produced during the reaction. oup.com |

Solid-Phase Synthesis Approaches for this compound Incorporation

Solid-phase synthesis is the standard method for chemically producing oligonucleotides, including those containing modified bases like this compound. atdbio.com This technique involves covalently attaching the first nucleoside to an insoluble solid support (resin) and then sequentially adding subsequent nucleotide building blocks in a defined order. atdbio.comumich.edu The key advantages of this approach are that excess reagents and impurities can be easily washed away after each step and the entire process is highly amenable to automation using computer-controlled synthesizers. atdbio.com

The synthesis of an oligonucleotide begins with the covalent attachment of the first nucleoside monomer to the surface of an insoluble support. umich.edu Controlled-Pore Glass (CPG) is a widely used rigid and non-swelling support material. biotage.comatdbio.com For standard oligonucleotide synthesis, LCAA-CPG (Long-Chain Alkylamine Controlled-Pore Glass) is common, providing an amino group for linker attachment. umich.edu

The nucleoside is not attached directly to the support but through a linker arm, which is typically a dicarboxylic acid like succinic anhydride or hydroquinone-O,O'-diacetic acid (Q-linker). umich.edu This linker forms a stable covalent bond that withstands all the steps of the synthesis cycle but can be cleaved under specific conditions at the end of the synthesis to release the final oligonucleotide. umich.edu

The most common method involves first reacting the 3'-hydroxyl group of the protected nucleoside (e.g., 5'-O-DMT-N2-pivaloyl-2'-deoxyguanosine) with succinic anhydride to form a nucleoside-3'-O-succinate hemiester. This derivative is then coupled to the amine-functionalized CPG support, forming a stable amide bond. umich.edu This process is performed separately before the start of automated chain elongation. umich.edu Pre-derivatized supports, already loaded with the initial A, G, C, or T nucleoside, are widely available commercially, eliminating the need for this step in many laboratories. biotage.comumich.edu

| Support/Linker Component | Description | Common Use |

| Controlled-Pore Glass (CPG) | A rigid, inorganic, porous support material. biotage.com | Standard support for oligonucleotide synthesis up to ~100 bases. biotage.com |

| Polystyrene (PS) | A polymer-based support with good moisture exclusion properties. biotage.com | Efficient for small-scale synthesis and high-loading applications. atdbio.com |

| Succinic Anhydride | A dicarboxylic acid derivative used to form a cleavable ester linkage with the nucleoside's 3'-OH group. umich.edu | Creates a succinyl linker arm for attachment to amino-functionalized supports. |

| LCAA (Long-Chain Alkylamine) | A functional group on the CPG surface that provides a primary amine for coupling the linker. umich.edu | Standard functionalization for CPG supports. |

Once the initial nucleoside is attached to the solid support, the oligonucleotide chain is elongated in the 3' to 5' direction using an automated synthesis cycle. sigmaaldrich.com The incorporation of an this compound residue follows the same standard four-step phosphoramidite chemistry cycle as natural nucleotides. sigmaaldrich.comtcichemicals.com

The cycle consists of the following steps:

Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the support-bound nucleoside. This is achieved by treating the support with a solution of a mild acid, typically trichloroacetic acid (TCA) in an inert solvent like dichloromethane, which exposes a free 5'-hydroxyl group. biosearchtech.combiotage.com

Coupling: The this compound phosphoramidite monomer, along with an activator like 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), is delivered to the synthesis column in anhydrous acetonitrile. sigmaaldrich.com The activator protonates the phosphoramidite, which then reacts with the free 5'-hydroxyl group of the support-bound chain, forming a dinucleoside linked by an unstable phosphite (B83602) triester bond. biotage.comsigmaaldrich.com This reaction is driven to near completion by using a large excess of the phosphoramidite monomer. atdbio.com

Capping: To prevent the elongation of chains that failed to react during the coupling step ("failure sequences"), a capping step is performed. Unreacted 5'-hydroxyl groups are permanently blocked by acetylation using a mixture of acetic anhydride and N-methylimidazole. sigmaaldrich.com This ensures that subsequent steps only extend the correct, full-length oligonucleotides.

Oxidation: The newly formed, unstable phosphite triester linkage is converted to a more stable pentavalent phosphate triester. This is accomplished by treating the support with a solution of iodine in the presence of water and pyridine. biotage.com The cyanoethyl group on the phosphate remains as a protecting group throughout the synthesis. biotage.com

After this four-step cycle, the entire process is repeated, starting with the detritylation of the newly added this compound nucleotide, until the desired oligonucleotide sequence is fully assembled. sigmaaldrich.com

| Synthesis Cycle Step | Reagents | Purpose |

| 1. Detritylation | Trichloroacetic Acid (TCA) in Dichloromethane | Removes the 5'-DMT group to expose a free 5'-hydroxyl for coupling. biotage.com |

| 2. Coupling | This compound Phosphoramidite + Activator (e.g., ETT) in Acetonitrile | Adds the next base to the growing chain by forming a phosphite triester linkage. sigmaaldrich.com |

| 3. Capping | Acetic Anhydride + N-Methylimidazole | Acetylates and blocks any unreacted 5'-hydroxyl groups to prevent failure sequence elongation. sigmaaldrich.com |

| 4. Oxidation | Iodine + Water + Pyridine | Converts the unstable phosphite triester to a stable phosphate triester linkage. biotage.com |

Green Chemistry Principles in this compound Synthesis Research

The synthesis of this compound and its subsequent use in oligonucleotide production are multi-step processes that traditionally rely on large quantities of hazardous reagents and solvents. frontiersin.org The application of the 12 Principles of Green Chemistry aims to address these environmental and sustainability concerns by designing chemical processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comnih.gov Key principles relevant to this compound synthesis include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents. numberanalytics.com

A significant environmental impact of oligonucleotide synthesis comes from the extensive use of organic solvents, particularly anhydrous acetonitrile for the coupling step and chlorinated solvents like dichloromethane for detritylation. biotage.comsigmaaldrich.com Green chemistry research focuses on identifying more environmentally benign alternatives. nih.govresearchgate.net This includes exploring the use of less toxic solvents, developing solvent recycling programs, or designing solvent-free reaction conditions. ethernet.edu.etrsc.org

Another key area of improvement is the replacement of hazardous reagents. A notable success in phosphoramidite synthesis has been the development of safer activators for the coupling step. Traditional activators like 1H-tetrazole are effective but are also explosive and toxic. The development of alternatives such as pyridinium trifluoroacetate (Py·TFA) and other non-explosive activators represents a significant step towards a safer and greener synthesis process. nih.govresearchgate.net Similarly, efforts are made to replace toxic reagents used in post-synthesis deprotection steps. biotage.com

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. numberanalytics.comwordpress.com The formula is:

Atom Economy = (Molecular weight of desired product / Molecular weight of all reactants) x 100% numberanalytics.com

Reactions with high atom economy, such as addition reactions, are preferred as they generate minimal waste. igitsarang.ac.in The synthesis of this compound involves protection and deprotection steps, which are inherently atom-inefficient. The pivaloyl group is installed on the guanine base only to be removed after the oligonucleotide is synthesized, meaning the atoms of the protecting group and the reagents used to attach and remove it ultimately become waste. numberanalytics.com This aligns with the eighth principle of green chemistry: "Reduce Derivatives," which advises minimizing or avoiding the use of temporary blocking groups whenever possible. numberanalytics.comnih.gov

Chemical Reactivity and Transformations of N2 Pivaloylguanine

Mechanism and Kinetics of Pivaloyl Deprotection

The most common method for the deprotection of N-acyl groups on nucleobases is ammonolysis, frequently using concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH). umich.edu The mechanism is a base-catalyzed nucleophilic acyl substitution. The reaction proceeds via the nucleophilic attack of ammonia (B1221849) (or the hydroxide ion in aqueous base) on the carbonyl carbon of the pivaloyl group. This forms a tetrahedral intermediate. Subsequently, the carbon-nitrogen bond of the amide is cleaved, releasing the free amino group of guanine (B1146940) and forming pivalamide (B147659) as a byproduct. If hydroxide is the nucleophile, pivalic acid is formed, which is then deprotonated to the pivalate (B1233124) salt under the basic conditions. chemistrysteps.comdalalinstitute.com

The general mechanism for base-catalyzed hydrolysis is as follows:

Nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the pivaloyl group.

Formation of a tetrahedral intermediate.

Elimination of the guanine amine anion. This step is generally unfavorable as the amine is a strong base and thus a poor leaving group. chemistrysteps.com

An irreversible acid-base reaction where the highly basic amine anion deprotonates the newly formed pivalic acid, driving the reaction to completion. chemistrysteps.com

When using ammonia, the mechanism is similar, with NH₃ acting as the nucleophile. The initial product is a protonated guanine and pivalamide. A second ammonia molecule can then deprotonate the guanine. chemguide.co.uk

Potential Byproducts and Side Reactions: While the primary products are deprotected guanine and pivalamide (or pivalate), side reactions can occur. For instance, it has been reported that with unprotected guanosine (B1672433), phosphoramidites can react at the O⁶ position. wikipedia.org Upon oxidation and subsequent treatment with ammonia, this can lead to depurination and chain cleavage. wikipedia.org The protection of the N2-amino group with a pivaloyl group helps to mitigate some side reactions, but incomplete deprotection remains a possibility, leading to oligonucleotides still bearing the pivaloyl group.

| Reagent | Typical Conditions | Byproducts | Notes |

|---|---|---|---|

| Ammonium Hydroxide (aq. NH₃) | Room temp. to 55°C, several hours | Pivalamide | Standard method in oligonucleotide synthesis. umich.edu |

| Ammonium Hydroxide/Methylamine (AMA) | Room temp. to 65°C, minutes | Pivalamide, Methylpivalamide | Offers significantly faster deprotection times. |

| Potassium Carbonate (K₂CO₃) in Methanol | Room temp., hours | Potassium pivalate | A milder, non-ammoniacal condition used for sensitive oligonucleotides. umich.edu |

| Sodium Hydroxide (NaOH) in Alcohol/Water | Room temp. to elevated temp. | Sodium pivalate | Effective but can be harsh on other parts of the molecule (e.g., RNA). dalalinstitute.com |

Orthogonal protection is a cornerstone of complex chemical synthesis, allowing for the selective removal of one protecting group in the presence of others. organic-chemistry.orgmasterorganicchemistry.com this compound is often used within such strategies due to its specific deprotection requirements.

The pivaloyl group is classified as a base-labile protecting group. tcichemicals.com This allows it to be used orthogonally with acid-labile and fluoride-labile protecting groups commonly employed in oligonucleotide synthesis.

Orthogonality with Acid-Labile Groups: In standard oligonucleotide synthesis, the 5'-hydroxyl group is often protected with an acid-labile 4,4'-dimethoxytrityl (DMT) group. wikipedia.orgumich.edu The DMT group is removed at each cycle of synthesis using a mild acid like trichloroacetic acid (TCA), conditions under which the N2-pivaloyl group is stable. tcichemicals.comoup.com

Orthogonality with Fluoride-Labile Groups: In RNA synthesis, the 2'-hydroxyl group is commonly protected by a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) group. wikipedia.org This group is selectively removed using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). The N2-pivaloyl group is completely stable to these conditions, allowing for selective deprotection of the 2'-OH group.

Quasi-Orthogonality: In some cases, protecting groups are not perfectly orthogonal. For example, the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, removed with piperidine, and the N2-pivaloyl group, removed with ammonia, are both base-labile. However, their removal rates differ significantly, sometimes allowing for selective deprotection through careful control of reaction time and reagent choice. rsc.org Similarly, groups like Dde or ivDde can be removed with hydrazine, which is orthogonal to the standard ammonolysis used for pivaloyl removal. sigmaaldrich.comsigmaaldrich.com

This strategy allows for the precise, stepwise manipulation of a complex molecule, unmasking specific functional groups for reaction while others remain protected. jku.at

The rate of base-catalyzed hydrolysis of N-acyl groups is highly sensitive to steric effects. umich.edu The pivaloyl group, with its bulky tert-butyl moiety, provides a clear example of this principle. The large size of the tert-butyl group sterically hinders the approach of the nucleophile (e.g., NH₃ or OH⁻) to the amide carbonyl carbon. tcichemicals.com

This steric hindrance significantly reduces the rate of deprotection compared to less bulky N-acyl groups. For example, studies on related N-acyl nucleosides have shown that N-benzoyl groups are hydrolyzed much faster than more sterically encumbered N-aroyl groups. umich.edu While N2-isobutyryl is a common protecting group for guanine, the even bulkier pivaloyl group is expected to be removed more slowly under identical conditions. This slower deprotection can be a disadvantage, requiring harsher conditions or longer reaction times, but it also contributes to the group's stability during other synthetic steps.

| N-Acyl Group | Structure | Relative Steric Hindrance | Predicted Relative Deprotection Rate |

|---|---|---|---|

| Acetyl | -C(O)CH₃ | Low | Fastest |

| Isobutyryl | -C(O)CH(CH₃)₂ | Moderate | Intermediate |

| Benzoyl | -C(O)Ph | Moderate-High | Intermediate-Slow |

| Pivaloyl | -C(O)C(CH₃)₃ | High | Slowest |

Applications of N2 Pivaloylguanine in Advanced Oligonucleotide and Nucleic Acid Research

Integration into Synthetic Oligonucleotides for Structural and Mechanistic Studies

The incorporation of modified nucleosides like N2-Pivaloylguanine into synthetic DNA and RNA strands is a critical technique for probing the intricate workings of biological systems at the molecular level. The pivaloyl group, with its bulky tert-butyl moiety, offers a unique steric probe to explore molecular interactions and conformations.

The synthesis of oligonucleotides containing this compound follows standard solid-phase phosphoramidite (B1245037) chemistry. The N2-pivaloyl protecting group is stable to the conditions used during the automated synthesis cycles. This allows for its site-specific incorporation into desired DNA and RNA sequences.

Research on N2-modified cap analogues has demonstrated that such modifications can be successfully incorporated into mRNA transcripts. frontiersin.orgresearchgate.net These modified dinucleotides are efficiently integrated into the mRNA structure and can influence the translational activity of the resulting transcript. researchgate.netnih.gov While these studies primarily focus on other N2-substituents, the synthetic methodologies are applicable to this compound.

One study investigating the binding of various N2-modified guanine (B1146940) derivatives to the guanine riboswitch noted that the addition of the bulky pivaloyl group in this compound led to a significant loss of binding affinity. mdpi.com This finding underscores the impact of steric hindrance at the N2 position on molecular recognition events.

Table 1: Comparative Binding Affinities of N2-Modified Guanine Derivatives to the Guanine Riboswitch

| Compound | Binding Affinity (KD) | Reference |

|---|---|---|

| Guanine | 2.1 ± 0.7 nM | nih.gov |

| N2-Acetylguanine | 300 ± 10 nM | nih.gov |

| N2-Isobutyrylguanine | 7.4 ± 0.5 nM | nih.gov |

| This compound | Significant loss of binding affinity | mdpi.com |

| N2-Phenoxyacetyl guanine | 8.8 ± 0.5 nM | mdpi.com |

The interaction between DNA and proteins is fundamental to numerous cellular processes, including replication, transcription, and repair. nih.gov Synthetic oligonucleotides containing modified bases are valuable tools for dissecting these interactions. The introduction of a bulky group like the pivaloyl moiety on the guanine base can probe the spatial constraints of the DNA binding pocket of a protein.

The three-dimensional structure and dynamic motions of nucleic acids are intrinsically linked to their biological function. mdpi.com The incorporation of modified nucleosides can be used to study these properties. For instance, fluorinated nucleosides have been used as sensitive 19F NMR probes to investigate nucleic acid conformation. mdpi.com

There are no specific studies in the reviewed literature that utilize this compound for the express purpose of exploring nucleic acid conformations and dynamics. The bulky and non-polar nature of the pivaloyl group could potentially influence local DNA or RNA structure, such as the sugar pucker conformation or the helical twist. Such alterations could be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Circular Dichroism (CD) to understand how localized steric bulk can perturb the global and local structure of nucleic acids.

Utility in the Preparation of Oligonucleotide Probes and Molecular Tools

Oligonucleotide probes are indispensable tools in molecular biology for detecting and quantifying specific nucleic acid sequences. mdpi.com Chemical modifications are often incorporated into these probes to enhance their properties, such as binding affinity, specificity, and resistance to nuclease degradation.

Fluorescently labeled oligonucleotides are widely used in techniques like fluorescence in situ hybridization (FISH), quantitative PCR (qPCR), and microarray analysis. biosyn.com These probes are typically synthesized by incorporating a fluorescent dye, which can be attached to the 5' or 3' end, or internally via a modified nucleoside.

Based on the available scientific literature, there is no evidence of this compound being directly used in the development of fluorescently labeled oligonucleotides. The pivaloyl group itself is not fluorescent. However, it is conceivable that an N2-pivaloyl-modified guanine could be part of a larger probe design, where the fluorescent properties are conferred by other components of the oligonucleotide. The primary role of the this compound in such a construct would likely be to modulate the hybridization properties of the probe through steric effects.

A wide array of chemical modifications are employed to create oligonucleotides with tailored properties for various research assays. These modifications can enhance stability against nucleases, improve cellular uptake, or alter hybridization characteristics. mdpi.com

There are no specific research articles detailing the synthesis and application of oligonucleotides containing this compound for use in research assays. The synthesis of such an oligonucleotide would be feasible using standard chemical methods. The properties of an oligonucleotide containing this compound would need to be empirically determined for any given assay. For instance, its impact on the melting temperature (Tm) of a DNA duplex would be a critical parameter to evaluate for hybridization-based assays.

This compound in the Synthesis of Gene Fragments and Libraries for Research Purposes

The chemical synthesis of gene fragments and libraries is a cornerstone of modern molecular biology, enabling a wide array of research applications from protein engineering to synthetic biology. The fidelity of this synthesis relies heavily on the use of protecting groups to prevent unwanted side reactions on the nucleobases. This compound, a derivative of guanine where the exocyclic N2 amine is protected by a pivaloyl group, plays a crucial role in ensuring the high fidelity and yield of oligonucleotide synthesis, which is the basis for constructing longer gene fragments and diverse gene libraries.

The primary method for chemical DNA synthesis is the phosphoramidite approach, a cyclic process involving the sequential addition of nucleotide monomers to a growing oligonucleotide chain on a solid support. During this process, the exocyclic amino groups of adenine (B156593), guanine, and cytosine are reactive and must be protected to prevent reactions with the activated phosphoramidite monomers and other reagents used in the synthesis cycle. biosearchtech.com The choice of the protecting group for the N2 position of guanine is particularly critical due to the potential for side reactions at the O6 position of the guanine ring. umich.edu

The pivaloyl group, a bulky acyl group, offers robust protection of the N2-amino group of guanine throughout the synthesis process. This steric hindrance prevents undesired branching of the growing oligonucleotide chain and other modifications that could lead to sequence errors in the final gene fragment. The stability of the pivaloyl group under the various conditions of the synthesis cycle—detritylation (acidic), coupling, capping, and oxidation—is paramount for achieving high stepwise coupling efficiencies. High coupling efficiency is essential when synthesizing the long oligonucleotides required to assemble a full gene or a library of gene variants.

Following the completion of the oligonucleotide chain assembly, the protecting groups must be removed in a final deprotection step to yield the native DNA sequence. The pivaloyl group is typically removed under basic conditions, such as treatment with aqueous ammonia (B1221849) or a mixture of ammonia and methylamine. chemrxiv.org The kinetics of this deprotection step are well-characterized, allowing for complete removal of the protecting group without significant degradation of the newly synthesized oligonucleotide. This efficient deprotection is vital for preserving the integrity of the gene fragments and ensuring their functionality in downstream applications.

The table below summarizes the key stages of phosphoramidite oligonucleotide synthesis and the role of the N2-pivaloyl protecting group for guanine in each stage.

| Synthesis Stage | Key Reagents/Conditions | Role of this compound |

| Detritylation | Mild acid (e.g., trichloroacetic acid) | Stable, prevents depurination by protecting the N-glycosidic bond. |

| Coupling | Phosphoramidite monomer, activator (e.g., tetrazole) | Prevents reaction of the N2-amino group with the activated phosphoramidite. |

| Capping | Acetic anhydride (B1165640), N-methylimidazole | Prevents reaction with capping agents. |

| Oxidation | Iodine, water | Stable under oxidative conditions. |

| Deprotection | Aqueous ammonia or ammonia/methylamine | Efficiently removed to yield the natural guanine base. |

Contributions to the Development of Novel Nucleic Acid Synthesis Methodologies (e.g., Enzymatic Synthesis)

While the primary application of this compound is in chemical DNA synthesis, the principles of nucleobase protection are also relevant to the development of novel nucleic acid synthesis methodologies, including enzymatic approaches. Enzymatic DNA synthesis is an emerging technology that utilizes enzymes, such as terminal deoxynucleotidyl transferase (TdT), to synthesize DNA in a template-independent manner. nih.gov This method offers the potential for synthesizing longer DNA fragments under milder, aqueous conditions compared to chemical synthesis. mdpi.com

A key area of research in enzymatic synthesis is the use of modified nucleotides, including those with protecting groups on the nucleobases. mdpi.com The ability of DNA polymerases to accept and incorporate modified nucleotides is a critical factor in the feasibility of such approaches. nih.gov Terminal deoxynucleotidyl transferase, in particular, has been shown to be remarkably tolerant of a wide variety of modifications on the nucleobase of the incoming deoxynucleoside triphosphate (dNTP). mdpi.comresearchgate.net This enzymatic promiscuity opens the door to the possibility of using N2-acyl protected guanine nucleotides in enzymatic synthesis protocols.

The rationale for using protecting groups in enzymatic synthesis is analogous to that in chemical synthesis: to control the polymerization process. For instance, reversible terminators, which are nucleotides modified with a removable blocking group on the 3'-hydroxyl, are a cornerstone of many next-generation sequencing technologies and are being explored for controlled enzymatic DNA synthesis. Similarly, protecting groups on the nucleobase could potentially be used to modulate the incorporation of nucleotides or to prevent the formation of secondary structures in the growing DNA strand.

While direct studies on the enzymatic incorporation of N2-pivaloyl-dGTP by TdT or other DNA polymerases are not extensively reported in the current literature, research on other N-acyl modified nucleotides provides valuable insights. For example, studies have shown the successful enzymatic incorporation of N4-acylated 2'-deoxycytidine (B1670253) nucleotides. nih.govresearchgate.net These findings suggest that the enzymatic machinery can accommodate the steric bulk of acyl groups on the exocyclic amines of nucleobases.

The potential advantages of using a protecting group like pivaloyl on guanine in an enzymatic synthesis context could include:

Improved Solubility: Modified nucleotides can sometimes exhibit improved solubility in aqueous reaction buffers.

Prevention of Secondary Structures: The bulky protecting group might disrupt non-canonical hydrogen bonding, preventing the formation of G-quadruplexes or other secondary structures that can inhibit polymerase activity.

Controlled Synthesis: In conjunction with other modifications, base-protecting groups could be part of a strategy for controlled, stepwise enzymatic synthesis.

Further research is necessary to fully explore the compatibility and potential benefits of this compound and other N-acyl protected nucleotides in enzymatic DNA synthesis. The development of novel deprotection strategies that are compatible with enzymatic systems will also be a critical area of investigation. The table below outlines a hypothetical comparison of the role of this compound in chemical versus a potential role in enzymatic synthesis.

| Feature | Chemical Synthesis (Phosphoramidite) | Potential Role in Enzymatic Synthesis |

| Primary Function | Obligatory protection to prevent side reactions. | Potentially to modulate incorporation, prevent secondary structures, or act as a reversible terminator in combination with other modifications. |

| Enzyme/Catalyst | Chemical activators (e.g., tetrazole). | DNA Polymerase (e.g., Terminal deoxynucleotidyl transferase). |

| Deprotection | Harsh basic conditions (e.g., ammonia). | Would require novel, mild deprotection methods compatible with enzymes and DNA integrity. |

| Current Status | Well-established and widely used. | Exploratory and theoretical, based on the tolerance of polymerases for other modified nucleotides. |

Advanced Analytical and Spectroscopic Characterization Techniques for N2 Pivaloylguanine and Its Intermediates

High-Resolution Chromatographic Methods for Purity Assessment

Chromatographic techniques are fundamental for assessing the purity of N2-Pivaloylguanine and separating it from reaction intermediates and byproducts. High-performance liquid chromatography (HPLC) is a cornerstone of this analysis, offering high resolution and sensitivity.

Reversed-phase HPLC is a powerful and widely used method for the analysis of modified nucleosides like this compound. creative-biolabs.comnih.gov The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase. The development of a robust RP-HPLC method is crucial for accurate purity determination and quality control.

The process of method development typically involves the systematic optimization of several key parameters to achieve the desired separation. These parameters include the choice of stationary phase (e.g., C18 or C8 columns), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), pH of the mobile phase, column temperature, and flow rate. researchgate.net A photodiode array (PDA) detector is commonly employed to monitor the elution, allowing for the assessment of peak purity by comparing UV spectra across a single peak. sepscience.com For this compound, UV detection is typically effective at wavelengths around 254 nm and 270 nm. researchgate.net

A well-developed RP-HPLC method should be validated according to established guidelines to ensure it is specific, linear, accurate, precise, and robust. sigmaaldrich.com This validation provides confidence in the method's ability to consistently provide reliable results for the purity assessment of this compound.

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of Pivaloyl-Protected Nucleosides

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 4 µm particle size |

| Mobile Phase A | 50 mM Ammonium (B1175870) Acetate Buffer, pH 4.0 with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 0.88 mL/min |

| Column Temperature | 40°C |

| Detection | UV at 254 nm |

| Injection Volume | 15 µL |

This table presents a typical set of starting conditions for method development, inspired by methods for similar compounds. nih.gov Actual conditions for this compound would require specific optimization.

Ion-exchange chromatography (IEC) is another essential technique for the purification and analysis of nucleic acid derivatives, particularly for charged species such as oligonucleotides. sepscience.comgoogle.com For guanine-rich sequences, IEC has been shown to be a preferred method due to its high loading capacity. nih.gov While this compound itself is neutral, this technique is highly relevant for the analysis of its subsequent conversion into phosphoramidites and incorporation into oligonucleotides, which possess negatively charged phosphate (B84403) backbones.

IEC separates molecules based on their net charge through electrostatic interactions with a charged stationary phase. nih.gov Anion-exchange chromatography, using a positively charged stationary phase (e.g., quaternary ammonium groups), is commonly used to separate negatively charged oligonucleotides. google.comd-nb.info Elution is typically achieved by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interactions between the analyte and the stationary phase. nih.gov This method is effective in separating full-length oligonucleotide products from shorter failure sequences. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules, including this compound. ipb.pt It provides detailed information about the chemical environment of individual atoms (protons, carbons, etc.), their connectivity, and spatial relationships.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial structural information, complex molecules like this compound often exhibit overlapping signals that are difficult to assign definitively. Two-dimensional (2D) NMR techniques are employed to resolve this ambiguity by spreading the signals across two frequency axes, revealing correlations between different nuclei. ipb.ptyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton spin systems within the molecule, such as the protons on the deoxyribose ring.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear experiments correlate the chemical shifts of protons directly attached to a heteronucleus, most commonly ¹³C. youtube.comsdsu.edu Each cross-peak in an HSQC spectrum represents a direct C-H bond, providing a powerful method for assigning carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. youtube.comsdsu.edu HMBC is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon of the pivaloyl group and several carbons in the guanine (B1146940) base.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances in this compound can be achieved.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties

| Moiety | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Pivaloyl Group | C=O | - | ~178 | Protons of t-butyl group |

| C(CH₃)₃ | - | ~39 | Protons of t-butyl group | |

| C(CH ₃)₃ | ~1.3 (s, 9H) | ~27 | Carbonyl carbon, Quaternary carbon | |

| Guanine Base | H-8 | ~7.9 (s, 1H) | ~138 | C-4, C-5 |

| N²-H | ~10.5 (br s, 1H) | - | C-2, C-6, Pivaloyl C=O | |

| N¹-H | ~11.7 (br s, 1H) | - | C-2, C-6 | |

| Deoxyribose | H-1' | ~6.2 (t, 1H) | ~84 | C-2', C-3', Guanine C-4, C-8 |

| H-2' | ~2.5 (m, 2H) | ~39 | C-1', C-3', C-4' | |

| H-3' | ~4.7 (m, 1H) | ~71 | C-1', C-2', C-4', C-5' | |

| H-4' | ~4.1 (m, 1H) | ~87 | C-2', C-3', C-5' | |

| H-5' | ~3.8 (m, 2H) | ~62 | C-3', C-4' |

Note: The chemical shifts are estimates based on data for similar N-acylated guanosine (B1672433) derivatives and are subject to variation based on solvent and other experimental conditions. 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet, and 'br s' denotes broad singlet. nih.govoup.com

For more complex derivatives of this compound or for studying its interactions with other molecules, isotopic labeling can be a powerful strategy. nih.govsigmaaldrich.com This involves the incorporation of NMR-active isotopes such as ¹³C, ¹⁵N, or ²H at specific positions or uniformly throughout the molecule.

¹⁵N Labeling: Introducing ¹⁵N into the guanine ring can provide direct information about the electronic structure and hydrogen bonding involving the nitrogen atoms. sigmaaldrich.com ¹H-¹⁵N HSQC/HMBC experiments can be used to probe the environment of each nitrogen atom.

¹³C Labeling: Selective or uniform ¹³C enrichment enhances the signal-to-noise ratio in ¹³C NMR experiments, which is particularly useful given the low natural abundance of ¹³C. sigmaaldrich.com This can facilitate the detection of weak correlations in HMBC spectra.

Deuterium (B1214612) (²H) Labeling: Replacing specific protons with deuterium can simplify complex ¹H NMR spectra by removing their signals and associated couplings, aiding in the assignment of remaining resonances. nih.gov

While often employed for larger biomolecules like proteins and RNA, these techniques can be adapted for smaller molecules to resolve specific structural questions or to study intermolecular interactions. nih.govnih.gov

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique that provides information on the molecular weight and elemental composition of this compound. msu.edu High-resolution mass spectrometry (HRMS) can determine the mass of the parent ion with high accuracy, allowing for the confirmation of its elemental formula.

Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. tutorchase.com In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed, producing a fragmentation spectrum. The masses of the neutral losses and the resulting fragment ions are characteristic of the molecule's structure.

For this compound, characteristic fragmentation pathways would include:

Cleavage of the glycosidic bond, resulting in ions corresponding to the pivaloyl-guanine base and the deoxyribose sugar.

Loss of the pivaloyl group from the parent ion or from the base fragment.

Fragmentations within the deoxyribose ring.

The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. msu.edumiamioh.edu Since this compound contains five nitrogen atoms, it is expected to have an odd molecular weight, which is a useful diagnostic feature in its mass spectrum.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Description of Fragmentation |

| 351 | [M+H]⁺ | Protonated molecular ion |

| 235 | [Pivaloyl-Guanine+H]⁺ | Cleavage of the glycosidic bond |

| 152 | [Guanine+H]⁺ | Loss of the pivaloyl group from the base fragment |

| 117 | [Deoxyribose-H₂O+H]⁺ | Dehydrated sugar moiety after glycosidic bond cleavage |

| 85 | [Pivaloyl]⁺ | Pivaloyl cation |

Note: These are predicted fragmentation pathways. The actual observed fragments and their relative intensities can vary depending on the ionization method (e.g., ESI, MALDI) and collision energy.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. ias.ac.in Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to several decimal places. researchgate.net This precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas. lifesciencesite.comspectroscopyonline.com

The molecular formula for this compound is C10H13N5O2. Using the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O), the theoretical monoisotopic mass can be calculated. msu.edusisweb.com This calculated value serves as a benchmark for experimental HRMS measurements. The determination of the exact mass provides strong evidence for the presence of the correct elemental formula, a critical first step in structural elucidation. researchgate.net

Table 1: Theoretical Exact Mass Calculation for this compound (C10H13N5O2) Calculated using the exact masses of the most abundant isotopes: C=12.000000, H=1.007825, N=14.003074, O=15.994915. msu.edusisweb.com

| Element | Quantity | Exact Mass (Da) | Total Mass (Da) |

| Carbon (C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (H) | 13 | 1.007825 | 13.101725 |

| Nitrogen (N) | 5 | 14.003074 | 70.015370 |

| Oxygen (O) | 2 | 15.994915 | 31.989830 |

| Total | Monoisotopic Mass | 235.106925 |

In a typical analysis, a sample of this compound is ionized, commonly using electrospray ionization (ESI), and the resulting protonated molecule [M+H]⁺ is analyzed. The experimentally measured m/z value is then compared to the theoretical value. A close match, typically within a few parts per million (ppm), confirms the elemental composition.

Table 2: Expected HRMS Data for Protonated this compound

| Species | Molecular Formula | Theoretical m/z |

| [M+H]⁺ | C10H14N5O2⁺ | 236.114199 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Impurity Identification

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govwikipedia.org This technique is crucial for confirming the identity of this compound by verifying the connectivity of its structural components—the pivaloyl group and the guanine core. nih.gov It is also a powerful method for identifying and characterizing process-related impurities and degradation products. msu.edu

In an MS/MS experiment, the protonated molecular ion of this compound (m/z 236.114) is isolated and then subjected to collision-induced dissociation (CID). unt.edu The fragmentation pattern is characteristic of the molecule's structure. Key fragmentation pathways would include the loss of the pivaloyl group and cleavages within the guanine ring system.

Potential Fragmentation Pathways:

Loss of the Pivaloyl Group: A primary fragmentation would be the cleavage of the amide bond, resulting in the loss of a neutral pivaloyl radical or ketene, leading to the formation of a protonated guanine ion.

Cleavage of the Pivaloyl Moiety: Fragmentation within the tert-butyl group of the pivaloyl moiety, such as the loss of isobutylene (B52900) (56 Da).

Guanine Ring Fragmentation: Subsequent fragmentation of the guanine core can occur, involving the characteristic loss of small neutral molecules like ammonia (B1221849) (NH₃), carbon monoxide (CO), or hydrogen cyanide (HCN). lifesciencesite.com

MS/MS is also highly effective for impurity profiling. msu.edu Potential impurities in the synthesis of this compound could include unreacted guanine, di-pivaloylated guanine, or isomers where the pivaloyl group is attached to a different position (e.g., O6 or N7). These impurities would have different molecular weights or fragmentation patterns, allowing for their detection and identification even at low levels. colab.ws

Table 3: Potential Impurities in this compound Synthesis and their MS Detection

| Impurity Name | Structure Description | Expected [M+H]⁺ (m/z) | MS/MS Distinguishing Feature |

| Guanine | Starting material | 152.0567 | Absence of pivaloyl-related fragments |

| N2,N2-Dipivaloylguanine | Over-acylated product | 320.1612 | Loss of two pivaloyl groups |

| O6-Pivaloylguanine | Isomeric byproduct | 236.1142 | Different fragmentation pattern due to ester linkage |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and accessible technique used for the quantitative analysis of this compound and for monitoring the progress of its synthesis. pnas.orgbham.ac.uk The method is based on the absorption of UV or visible light by chromophoric groups within the molecule, which for this compound is the purine (B94841) ring system. msu.edu

Guanine itself exhibits characteristic UV absorption maxima, typically around 250 nm and 275 nm. ias.ac.in The acylation of the exocyclic amino group at the N2 position to form this compound is expected to cause a shift in the position and intensity of these absorption bands. This spectral shift provides a basis for monitoring the conversion of guanine to the final product. mdpi.com

By tracking the change in absorbance at a specific wavelength corresponding to either the reactant (guanine) or the product (this compound), the kinetics of the acylation reaction can be determined. researchgate.net For instance, one could monitor the decrease in the absorbance peak of guanine or the increase in the absorbance peak of the N2-pivaloylated product over time. anu.edu.au This allows for the optimization of reaction conditions such as time, temperature, and reagent concentration. researchgate.net

Once a pure sample of this compound is obtained, a calibration curve can be constructed by plotting absorbance versus concentration at its wavelength of maximum absorbance (λmax). This curve, governed by the Beer-Lambert law, can then be used for the rapid and accurate quantification of the compound in solution. psu.edu

Table 4: Representative UV-Vis Data for Guanine Derivatives

| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent/pH |

| Guanine | ~248 | ~275 | Neutral pH |

| Guanine Radical Cation | ~400 | ~620 | Aqueous |

| This compound (Expected) | Shifted from guanine | Shifted from guanine | Dependent on solvent |

Note: The exact λmax for this compound would be determined experimentally. The modification at the N2 position is expected to perturb the electronic structure of the guanine chromophore, leading to bathochromic or hypsochromic shifts. ias.ac.inmdpi.com

X-ray Crystallography for Solid-State Structural Analysis of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov For derivatives of this compound, this technique can provide invaluable information on bond lengths, bond angles, torsional angles, and intermolecular interactions, such as hydrogen bonding and π-stacking. colab.wsacs.org

While a crystal structure for this compound itself is not publicly available, data from closely related N2-acylated guanine derivatives, such as N2-acetylguanine, provide significant insight. researchgate.net In a study of N2-acetylguanine complexed with a guanine riboswitch, X-ray crystallography revealed the specific hydrogen bonding pattern between the ligand and the RNA binding pocket. researchgate.net The acetyl group's carbonyl oxygen acts as a hydrogen bond acceptor, while the N1-H and the exocyclic N-H (formerly N2-H2) act as hydrogen bond donors, maintaining the key interactions that define guanine recognition. researchgate.net

Similar analysis of an this compound derivative would elucidate the influence of the bulky pivaloyl group on the crystal packing and supramolecular assembly. cdnsciencepub.com The steric hindrance of the tert-butyl moiety could influence the planarity of the system and dictate the formation of specific hydrogen-bonded motifs, such as ribbons or quartets, which are known for guanine derivatives. cdnsciencepub.com Obtaining a crystal structure would confirm the site of acylation and reveal the preferred conformation of the pivaloyl group relative to the purine ring.

Table 5: Illustrative Crystallographic Parameters for a Guanine Derivative (β-Guanine) acs.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.59 |

| b (Å) | 9.72 |

| c (Å) | 18.34 |

| β (°) | 95.1 |

| Key Intermolecular Interactions | H-bonding, π-stacking |

Note: This table shows data for the β-polymorph of guanine to illustrate typical parameters obtained from a crystallographic study. A study on an this compound derivative would yield specific parameters for that compound. acs.org

Theoretical and Computational Studies of N2 Pivaloylguanine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of N2-Pivaloylguanine. researchgate.netnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictates its structure and chemical behavior. nih.gov

The pivaloyl group, characterized by its bulky tert-butyl moiety, is introduced to protect the exocyclic amino group of guanine (B1146940) during chemical synthesis. Density Functional Theory (DFT) is an ideal method to quantify the impact of this group. researchgate.net DFT calculations can be employed to perform a detailed analysis of the steric and electronic consequences of this modification. By calculating the optimized geometry of this compound, researchers can determine precise bond lengths, bond angles, and dihedral angles.

A key aspect of such a study would be the analysis of steric hindrance. The bulky nature of the pivaloyl group can influence the planarity of the guanine ring system and restrict the conformational freedom around the N2-C(pivaloyl) bond. Potential energy surface (PES) scans, where the dihedral angle of the pivaloyl group is systematically rotated, can reveal the energy barriers to rotation and identify the most stable conformations. osti.gov These calculations would quantify the steric strain introduced by the protecting group, which is a critical factor influencing its stability and reactivity. While DFT is widely used for such analyses, specific studies detailing the PES and steric interactions for this compound are not prominent in publicly accessible literature. nih.gov

Illustrative Data Table: Calculated Geometric Parameters This table illustrates the type of data that would be generated from DFT calculations, comparing the protected and unprotected guanine. The values are hypothetical.

| Parameter | Guanine | This compound |

|---|---|---|

| N2-C2 Bond Length (Å) | 1.395 | 1.410 |

| C2-N1-C6 Angle (°) | 125.4 | 124.8 |

| H-N2-C2-N3 Dihedral (°) | 180.0 | 175.2 |

The removal of the pivaloyl protecting group is a crucial step in synthesizing oligonucleotides or other guanine-containing molecules. Computational chemistry can map the entire reaction pathway for this deprotection process. Using DFT, one can model the reaction, which typically occurs under basic conditions (e.g., with ammonia (B1221849) or an amine).

This analysis involves identifying the reactant complex (this compound and the base), the transition state(s), any intermediates, and the final products (guanine and the pivaloyl-base adduct). By calculating the energies of these stationary points on the potential energy surface, a complete energy landscape can be constructed. The height of the energy barrier at the transition state (the activation energy) is the primary determinant of the reaction rate. These calculations can explain why certain conditions are effective for deprotection and can be used to predict the feasibility of alternative deprotection reagents or conditions. Although computational studies of reaction mechanisms are common, specific published data on the energy landscape for this compound deprotection is scarce.

Illustrative Data Table: Calculated Relative Energies for Deprotection This table provides an example of the energy profile that would be calculated for a deprotection reaction. Energies are hypothetical and relative to the reactants.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + NH3 | 0.0 |

| Transition State 1 | Nucleophilic attack | +22.5 |

| Intermediate | Tetrahedral intermediate | +5.3 |

| Transition State 2 | C-N bond cleavage | +18.7 |

Molecular Dynamics (MD) Simulations of this compound in Solution and within Nucleic Acid Structures

While quantum mechanics provides a static picture of electronic structure, Molecular Dynamics (MD) simulations offer a view of the dynamic evolution of a system over time. wikipedia.org MD simulations model the physical movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of molecular behavior in a condensed phase, such as in a solvent or as part of a larger biomolecule. wikipedia.orgfrontiersin.org

For this compound, MD simulations can reveal how the molecule interacts with solvent molecules (e.g., water, acetonitrile), providing insights into its solubility and the hydration shell around the pivaloyl group. When incorporated into a nucleic acid strand, MD simulations can show how the bulky protecting group affects the local and global structure of the DNA or RNA helix. nih.gov It can detail perturbations in base pairing, backbone conformation, and the width of the major and minor grooves. Such simulations are critical for understanding how the presence of the protecting group might interfere with enzymatic processes or the formation of specific nucleic acid structures like G-quadruplexes. plos.org These simulations can span nanoseconds to microseconds, capturing a range of dynamic events. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR chemical shifts, UV-Vis absorption maxima)

Computational methods can predict various spectroscopic properties with a useful degree of accuracy, aiding in the interpretation of experimental data. researchgate.net For this compound, this is particularly valuable for structure confirmation.

NMR Chemical Shifts: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N) of a molecule. schrodinger.com The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra. frontiersin.orgschrodinger.com This comparison can be crucial for assigning specific peaks in a complex spectrum and confirming the successful attachment of the pivaloyl group to the N2 position. Machine learning approaches are also emerging as powerful tools for rapid and accurate NMR shift prediction. arxiv.orgresearchgate.net

UV-Vis Absorption: The electronic transitions that give rise to UV-Vis spectra can be modeled using Time-Dependent DFT (TD-DFT). These calculations yield the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities, respectively. For this compound, this could show how the pivaloyl group electronically perturbs the guanine chromophore, potentially causing a shift in its absorption spectrum compared to the unmodified nucleobase.

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data This table shows how predicted spectroscopic data would be compared with experimental results. The values are hypothetical.

| Parameter | Nucleus/Transition | Predicted Value | Experimental Value |

|---|---|---|---|

| NMR Chemical Shift (ppm) | ¹H (N1-H) | 10.8 | 10.9 |

| NMR Chemical Shift (ppm) | ¹³C (C(pivaloyl)=O) | 178.5 | 179.2 |

| UV-Vis λ_max (nm) | π -> π* | 255 | 254 |

Computational Analysis of Protecting Group Design Principles for Guanine

The choice of a protecting group is governed by a delicate balance: it must be stable enough to withstand various reaction conditions but be removable under specific, mild conditions without damaging the rest of the molecule. atdbio.combiotage.com Computational analysis can provide a rational basis for the design and selection of protecting groups for guanine.

By studying a series of different N2-acyl protecting groups (e.g., acetyl, isobutyryl, pivaloyl), computational chemists can establish quantitative structure-property relationships. DFT calculations can quantify the steric bulk and electronic effects of each group. By modeling their deprotection pathways, one can compare activation energies to predict their relative lability. For instance, calculations could demonstrate how the increasing steric hindrance from acetyl to pivaloyl affects the accessibility of the carbonyl carbon to nucleophilic attack, thereby influencing the deprotection rate. This systematic computational screening allows for the in silico evaluation of novel protecting group candidates, potentially accelerating the development of more efficient and orthogonal protection strategies for nucleic acid synthesis.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Guanine |

| Ammonia |

| Pivalamide (B147659) |

| Acetonitrile (B52724) |

| Acetyl |

| Isobutyryl |

Future Directions and Emerging Research Avenues for N2 Pivaloylguanine Chemistry

Development of More Efficient, Selective, and Mild Synthetic Routes

Strategies being explored include the use of novel catalysts to lower the activation energy of the pivaloylation reaction, allowing it to proceed at lower temperatures and with greater functional group tolerance. Furthermore, the development of one-pot procedures that combine multiple synthetic steps without the need for intermediate purification would significantly enhance the efficiency of N2-pivaloylguanine synthesis. The overarching aim is to create synthetic pathways that are not only higher yielding but also more environmentally benign, reducing the use of hazardous reagents and minimizing waste generation.

Exploration of Novel Orthogonal Protecting Strategies Incorporating Pivaloyl Groups

Orthogonal protection, a strategy that allows for the selective removal of one protecting group in the presence of others, is fundamental to the synthesis of complex biomolecules like oligonucleotides. libretexts.org The pivaloyl group, typically removed under basic conditions, is a key player in many orthogonal protection schemes. libretexts.org Future research will focus on expanding the repertoire of protecting groups that are compatible with this compound. researchgate.net

This involves the design and synthesis of new protecting groups for other reactive sites on the nucleobase, the sugar moiety, and the phosphate (B84403) backbone. These new groups must be removable under conditions that leave the N2-pivaloyl group intact, and vice versa. For instance, the development of photolabile or enzyme-cleavable protecting groups that can be used alongside the pivaloyl group would offer chemists greater flexibility in designing synthetic routes. umich.edu The ability to selectively deprotect specific positions on a growing oligonucleotide chain opens the door to the site-specific introduction of modifications, labels, and other functionalities. beilstein-journals.org

| Protecting Group Type | Removal Conditions | Orthogonal to Pivaloyl (Base Labile) |

| Acid Labile (e.g., DMT, MMT) | Weak Acid | Yes |

| Fluoride (B91410) Labile (e.g., Silyl (B83357) ethers) | Fluoride Source (e.g., TBAF) | Yes |

| Hydrogenolysis Labile (e.g., Benzyl) | H2/Catalyst | Yes |

| Photolabile (e.g., NVOC, diNPEOC) | UV Light | Yes |

Integration of this compound into Advanced Automated Synthesis Platforms

Researchers are working to develop new phosphoramidite (B1245037) chemistries and synthesizer protocols that are specifically tailored for this compound. This includes fine-tuning the activation and coupling steps to maximize the incorporation of the pivaloyl-protected guanine (B1146940) monomer at each cycle. sigmaaldrich.com Furthermore, the development of real-time monitoring techniques to assess the efficiency of each synthetic step will be crucial for quality control and for troubleshooting any issues that may arise during the automated synthesis of oligonucleotides containing this compound. mt.com The ultimate goal is to make the synthesis of oligonucleotides containing this modification as routine and reliable as the synthesis of standard DNA and RNA. nanbiosis.es

Expanding the Scope of this compound in Non-Biomedical Material Science (e.g., DNA nanotechnology, molecular electronics)

While the primary application of this compound has been in the synthesis of therapeutic and diagnostic oligonucleotides, its unique properties make it an attractive candidate for applications in materials science. DNA nanotechnology, for example, utilizes the self-assembly properties of DNA to create nanoscale structures and devices. nih.govwikipedia.orgembopress.org The incorporation of this compound into these DNA-based materials could offer a means to modulate their stability, structure, and function.

In the field of molecular electronics, which seeks to use individual molecules as electronic components, DNA is being explored as a potential molecular wire. scienceopen.com The introduction of modified nucleobases like this compound could alter the electronic properties of the DNA strand, opening up new possibilities for the design of molecular circuits. Research in this area will focus on understanding how the pivaloyl group influences the conductivity and charge transport properties of DNA. The self-assembly of nucleic acid nanostructures provides a programmable way to position other molecules, and the inclusion of this compound could be a tool for fine-tuning these assemblies. nih.gov

Investigation of Unexplored Reactivity Patterns and Derivatization Opportunities for Guanine Protection

The chemistry of this compound is not limited to its role as a protecting group. Future research will likely uncover new and unexpected reactivity patterns of this compound, leading to novel derivatization strategies. For instance, the pivaloyl group itself could serve as a handle for further chemical transformations, allowing for the introduction of other functional groups at the N2 position after the initial protection.

Furthermore, a deeper understanding of the electronic and steric effects of the pivaloyl group could lead to the development of new reactions that are specific to this compound. This could involve exploring its reactivity with a wider range of electrophiles and nucleophiles, or its participation in various catalytic cycles. The insights gained from these studies could not only expand the synthetic utility of this compound but also provide a more profound understanding of the fundamental chemistry of guanine and its derivatives. Research has already shown that modifications at the N2 position can significantly impact binding affinities to targets like riboswitches, indicating the potential for creating highly specific molecular probes or therapeutic agents. nih.gov

Q & A

Basic: What are the key considerations for synthesizing and characterizing N2-Pivaloylguanine to ensure reproducibility?

Methodological Answer:

- Synthesis Protocols : Document reaction conditions (temperature, solvents, catalysts) with precise stoichiometric ratios. For novel synthesis routes, include step-by-step procedures, side-product identification, and purification methods (e.g., column chromatography, recrystallization) .

- Characterization : Use NMR (¹H, ¹³C), HPLC, and mass spectrometry to confirm structure and purity (>95%). For reproducibility, cross-validate spectral data with computational predictions (e.g., ChemDraw simulations) and cite established protocols for known intermediates .

- Data Reporting : Follow NIH preclinical guidelines for transparency, including raw spectral data in supplementary materials and batch-specific yield variations .

Basic: How can researchers conduct an effective literature review to identify gaps in this compound research?

Methodological Answer:

- Database Utilization : Search SciFinder and Web of Science using keywords like "N2-acylguanine derivatives" or "modified nucleoside synthesis." Filter results to review articles for foundational knowledge and primary papers for recent advances .

- Gap Analysis : Compare mechanistic hypotheses (e.g., enzymatic interactions) across studies. Note discrepancies in reported bioactivity (e.g., IC₅₀ values) or synthesis yields as potential gaps .

- Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions, such as unexplored metabolic pathways or stability under physiological conditions .

Advanced: What strategies are recommended for resolving contradictory data in studies involving this compound's biochemical activity?

Methodological Answer:

- Contextual Analysis : Compare experimental conditions (e.g., buffer pH, temperature) across studies. For example, conflicting enzyme inhibition data may arise from assay variations (fluorometric vs. radiometric methods) .

- Statistical Validation : Replicate experiments with larger sample sizes and include negative controls. Use ANOVA or t-tests to assess significance of observed discrepancies .

- Mechanistic Re-evaluation : Employ molecular docking simulations to test if structural analogs of this compound exhibit binding mode variations under different conditions .

Advanced: How should experimental designs be optimized to investigate the mechanistic pathways of this compound?

Methodological Answer:

- Hypothesis-Driven Design : Formulate questions using PICO (Population: target enzymes; Intervention: this compound concentration; Comparison: unmodified guanine; Outcome: binding affinity) .

- Multi-Method Integration : Combine kinetic assays (e.g., stopped-flow spectroscopy) with structural techniques (X-ray crystallography or cryo-EM) to correlate activity with conformational changes .

- Iterative Refinement : Pilot studies using isotopic labeling (³H/¹⁴C) can validate uptake mechanisms before scaling to in vivo models .

Basic: What analytical techniques are most suitable for assessing the purity and stability of this compound under varying conditions?

Methodological Answer:

- Stability Profiling : Use accelerated stability studies (40°C/75% RH) with HPLC-UV monitoring to detect degradation products. Compare retention times with synthetic standards .

- Purity Validation : Employ differential scanning calorimetry (DSC) to confirm melting point consistency and thermogravimetric analysis (TGA) for hygroscopicity assessment .